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molecular formula C8H11BrN2O B1524301 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1040377-02-3

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No. B1524301
M. Wt: 231.09 g/mol
InChI Key: WRDSDCYKWVXMRY-UHFFFAOYSA-N
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Patent
US08933072B2

Procedure details

A mixture of 4-bromo-triazole (0.30 g), toluene-4-sulfonic acid tetrahydro-pyran-4-yl ester (0.52 g), cesium carbonate (1.00 g), and N,N-dimethylformamide (7 mL) was stirred at 60° C. overnight. After cooling to ambient temperature, water was added and the resulting mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated. The residue was triturated with cyclohexane/diethyl ether to afford the title compound as a colorless solid. Yield: 0.26 g (55% of theory); LC (method 3): tR=2.75 min; Mass spectrum (ESI+): m/z=231/233 (Br) [M+H]+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1N=[N:4][NH:5][CH:6]=1.[O:7]1[CH2:12][CH2:11][CH:10](OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:9][CH2:8]1.[C:24](=O)([O-])[O-].[Cs+].[Cs+].CN(C)C=O>O>[Br:1][C:2]1[CH:24]=[N:4][N:5]([CH:10]2[CH2:11][CH2:12][O:7][CH2:8][CH2:9]2)[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1N=NNC1
Name
Quantity
0.52 g
Type
reactant
Smiles
O1CCC(CC1)OS(=O)(=O)C1=CC=C(C=C1)C
Name
cesium carbonate
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cyclohexane/diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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